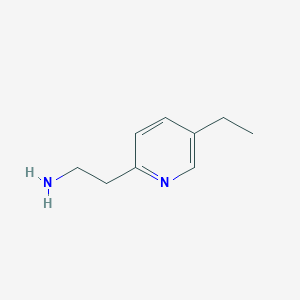

2-(5-Ethylpyridin-2-YL)ethanamine

Descripción

2-(5-Ethylpyridin-2-YL)ethanamine is a substituted pyridine derivative with an ethyl group at position 5 of the pyridine ring and an ethanamine (-CH₂CH₂NH₂) side chain at position 2 (Figure 1).

The hydrochloride salt form, 2-(5-Ethylpyridin-2-YL)ethanamine dihydrochloride, is commercially available, indicating its relevance in pharmaceutical or chemical research .

Propiedades

IUPAC Name |

2-(5-ethylpyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-8-3-4-9(5-6-10)11-7-8/h3-4,7H,2,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHVSZXZNPMDJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethylpyridin-2-YL)ethanamine typically involves the following steps:

Starting Material: The synthesis begins with 5-ethyl-2-pyridineethanol.

Conversion to Ethanamine: The ethanol group is converted to an ethanamine group through a series of reactions. One common method involves the use of reagents such as 4-(dimethylamino)pyridine (DMAP) and triethylamine in dry tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for 2-(5-Ethylpyridin-2-YL)ethanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Ethylpyridin-2-YL)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The ethanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted ethanamine derivatives .

Aplicaciones Científicas De Investigación

2-(5-Ethylpyridin-2-YL)ethanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(5-Ethylpyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, influencing their activity. The pyridine ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Pyridine Derivatives

2-(5-Methoxypyridin-2-YL)ethanamine (CAS 1060801-81-1)

- Structure : Differs by a methoxy (-OCH₃) group at position 5 instead of ethyl.

- Properties : The methoxy group is electron-donating, increasing solubility in polar solvents compared to the ethyl substituent. Molecular weight: 152.19 g/mol; purity ≥98% .

1-(5-Fluoropyrimidin-2-YL)ethanamine (CAS 905587-41-9)

- Structure : Pyrimidine ring (two nitrogen atoms) with fluorine at position 5 and ethanamine at position 2.

- Properties : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug design. Molecular formula: C₆H₇FN₃ .

- Applications: Potential as a fluorinated intermediate in medicinal chemistry.

2-(5-(Pyridin-4-YL)-1H-1,2,4-Triazol-3-YL)ethanamine Dihydrochloride (CAS 1426444-81-6)

- Structure : Triazole ring fused with pyridine, linked to ethanamine.

- Properties : Increased nitrogen content enhances hydrogen-bonding capacity. Molecular formula: C₉H₁₂ClN₅; molar mass: 225.68 g/mol .

- Applications : Unspecified in evidence but likely explored for antimicrobial or kinase inhibition due to triazole motifs.

Substituted Phenethylamines and Indole Derivatives

2-(4-Ethyl-2,5-Dimethoxyphenyl)ethanamine (2C-E)

- Structure : Benzene ring with ethyl, methoxy, and ethanamine groups.

- Properties : Computed quantum descriptors (e.g., HOMO-LUMO gap: 6.34 eV, dipole moment: 4.12 D) indicate moderate reactivity and polarity. Electrophilicity index: 1.82 eV .

- Applications: Psychoactive phenethylamine with hallucinogenic effects; regulated in many jurisdictions .

[2-(5-Ethyl-1H-Indol-3-YL)ethanamine Hydrochloride]

- Structure : Indole ring with ethyl at position 5 and ethanamine at position 3.

- Properties : Demonstrated hydrogen bonding with HSP90 residues (e.g., GLU527, TYR604) via the amine group .

25E-NBOMe (2-(4-Ethyl-2,5-Dimethoxyphenyl)-N-[(2-Methoxyphenyl)methyl]ethanamine)

Physicochemical and Pharmacokinetic Comparison

*Predicted LogP values based on substituent contributions.

Research Findings and Implications

- The pyridine ring’s nitrogen may engage in π-π stacking or hydrogen bonding, distinct from indole (HSP90 interaction) or benzene (5-HT2A binding) systems .

- Toxicity and Regulation : Unlike NBOMe compounds, 2-(5-Ethylpyridin-2-YL)ethanamine lacks the N-benzyl group linked to severe neurotoxicity, suggesting a safer profile .

- Synthetic Utility : The dihydrochloride salt form () indicates stability for storage and use in drug discovery pipelines.

Actividad Biológica

2-(5-Ethylpyridin-2-YL)ethanamine, a pyridine derivative, has garnered attention in scientific research due to its potential biological activities. This compound features an ethyl group at the 5-position of the pyridine ring and an ethanamine group at the 2-position, which contribute to its unique chemical properties and biological interactions.

The compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.20 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

The biological activity of 2-(5-Ethylpyridin-2-YL)ethanamine is primarily attributed to its interaction with various molecular targets within biological systems. The ethanamine group can form hydrogen bonds with proteins and enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate enzyme activity and receptor binding, influencing various biological pathways.

Biological Activities

Research has indicated several potential biological activities associated with 2-(5-Ethylpyridin-2-YL)ethanamine:

- Antimicrobial Activity : Some studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.

- Neuroprotective Effects : Preliminary data indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems.

- Antidiabetic Properties : Given its structural similarity to known antidiabetic agents, there is interest in exploring its efficacy in glucose metabolism regulation.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 2-(5-Ethylpyridin-2-YL)ethanamine against various bacterial strains. The results demonstrated significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

Case Study 2: Neuroprotective Effects

In a model of neurodegeneration, researchers observed that treatment with 2-(5-Ethylpyridin-2-YL)ethanamine reduced neuronal cell death induced by oxidative stress. The compound was shown to upregulate antioxidant enzymes, suggesting a protective mechanism against oxidative damage.

Case Study 3: Antidiabetic Properties

A pharmacological study assessed the effects of this compound on glucose uptake in insulin-resistant cells. Results indicated that 2-(5-Ethylpyridin-2-YL)ethanamine increased glucose uptake by approximately 40% compared to control groups, supporting its potential role as an insulin sensitizer.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(5-Ethylpyridin-2-YL)ethanamine, it is useful to compare it with structurally similar compounds:

| Compound | Structural Variation | Potential Activity |

|---|---|---|

| 2-(5-Methylpyridin-2-YL)ethanamine | Methyl group instead of ethyl | Limited data on antimicrobial activity |

| 2-(5-Propylpyridin-2-YL)ethanamine | Propyl group instead of ethyl | Potentially similar but less studied |

| 2-(5-Isopropylpyridin-2-YL)ethanamine | Isopropyl group instead of ethyl | Similar properties but distinct reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.